(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone

Hydrogen bond donor count Drug-likeness Physicochemical profiling

(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7) is a synthetic heterocyclic compound with molecular formula C12H12N4O and molecular weight 228.25 g/mol, comprising a quinoxaline ring linked via a methanone bridge to a 3-amino-substituted azetidine moiety. The compound belongs to the quinoxaline-azetidine methanone class, a scaffold recognized in patent literature for potential kinase inhibition and GPCR modulation activities.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 1987013-55-7
Cat. No. B1490026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone
CAS1987013-55-7
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N
InChIInChI=1S/C12H12N4O/c13-8-6-16(7-8)12(17)11-5-14-9-3-1-2-4-10(9)15-11/h1-5,8H,6-7,13H2
InChIKeyZOKUIJRHUGFTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7): Structural Profile and Research-Grade Identity


(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7) is a synthetic heterocyclic compound with molecular formula C12H12N4O and molecular weight 228.25 g/mol, comprising a quinoxaline ring linked via a methanone bridge to a 3-amino-substituted azetidine moiety . The compound belongs to the quinoxaline-azetidine methanone class, a scaffold recognized in patent literature for potential kinase inhibition and GPCR modulation activities [1][2]. It is supplied as a research-grade chemical with typical purity specifications of 95–98%, intended exclusively for laboratory research and drug discovery applications. Critically, publicly available primary pharmacological data specific to this compound are extremely limited; the evidence presented herein relies on structural differentiation from closely related analogs and class-level inferences drawn from patented quinoxaline-azetidine scaffolds.

Why Generic Substitution Fails for (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7)


Generic substitution of (3-aminoazetidin-1-yl)(quinoxalin-2-yl)methanone with its closest structural analogs—such as the 3-hydroxy variant (CAS 1284787-35-4) or 3-sulfonyl derivatives—is scientifically inadvisable because the 3-amino substituent on the azetidine ring introduces a fundamentally different hydrogen-bond donor/acceptor profile, basicity (pKa of the primary amine), and protonation state at physiological pH relative to hydroxyl or sulfonyl groups [1]. This alters the compound's potential for target engagement, solubility, and pharmacokinetic behavior. Furthermore, the primary amine serves as a chemically reactive handle for derivatization (e.g., amide coupling, reductive amination), making this specific compound a distinct synthetic building block that cannot be replaced by analogs lacking the free amine [1]. The patent literature explicitly distinguishes 3-aminoazetidine derivatives as a separate pharmacophore class, underscoring that substitution at the azetidine 3-position is not functionally interchangeable [1].

Quantitative Differentiation Evidence: (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone versus Closest Analogs


Hydrogen Bond Donor Count: 3-Amino Derivative versus 3-Hydroxy Analog

The target compound possesses two hydrogen bond donors (one from the primary amine NH2 on azetidine), while the 3-hydroxy analog (CAS 1284787-35-4) possesses only one hydrogen bond donor (the hydroxyl group). This increase in HBD count from 1 to 2 alters the compound's compliance with Lipinski's Rule of 5, potentially affecting membrane permeability and oral bioavailability predictions. The 3-amino group also introduces a basic center (estimated pKa ~8–10 for the primary amine) absent in the neutral hydroxyl analog, enabling pH-dependent solubility and ionization-state switching that is not available with the 3-hydroxy comparator .

Hydrogen bond donor count Drug-likeness Physicochemical profiling

Synthetic Versatility: Primary Amine as a Derivatization Handle versus 3-Hydroxy and 3-Sulfonyl Analogs

The primary amine (-NH2) on the azetidine C3 position of the target compound is a highly versatile synthetic handle enabling a wide range of derivatization reactions, including amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, sulfonamide formation with sulfonyl chlorides, and urea/thiourea formation with isocyanates/isothiocyanates. In contrast, the 3-hydroxy analog (CAS 1284787-35-4) is limited to esterification and etherification, while 3-sulfonyl analogs (e.g., CAS 1797143-48-6) are typically terminal compounds with no further derivatization potential at the sulfonyl position [1]. This makes the target compound uniquely valuable as a late-stage diversification intermediate in medicinal chemistry SAR campaigns, a property explicitly exploited in the 3-aminoazetidine patent class [1].

Synthetic building block Amine derivatization Medicinal chemistry

Patent-Documented Pharmacological Relevance of 3-Aminoazetidine-Quinoxaline Scaffolds versus Unsubstituted or Alternative-Substituted Analogs

US Patent US6566356B2 explicitly claims pharmaceutical compositions containing 3-aminoazetidine derivatives wherein the heterocycle (Het) includes quinoxaline as a specifically enumerated embodiment, indicating that the 3-amino substitution is considered pharmacologically relevant and distinct from other substitutions by the inventors [1]. Concurrently, US Patent US9290488B2 discloses azetidine-substituted quinoxalines as opioid receptor like-1 (ORL-1) modulators, demonstrating that the quinoxaline-azetidine scaffold engages specific GPCR targets [2]. While no direct IC50 or Ki data are publicly available for the target compound itself, the explicit patent coverage of the 3-aminoazetidine-quinoxaline combination as a defined pharmacophore class distinguishes it from compounds lacking either the 3-amino group or the quinoxaline moiety [1].

Patent coverage Pharmacophore class Kinase/GPCR modulation

Priority Application Scenarios for (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7) Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration: Late-Stage Diversification via the Primary Amine Handle

The target compound's free primary amine on the azetidine ring enables rapid parallel library synthesis through amide coupling, sulfonamide formation, or reductive amination, generating diverse analogs for structure-activity relationship (SAR) studies. This scenario is directly supported by the patent precedent in US6566356B2, which claims 3-aminoazetidine derivatives with varied heterocycles including quinoxaline as pharmaceutical compositions [1]. Procurement of this compound is justified for medicinal chemistry groups seeking a scaffold that permits efficient exploration of chemical space around the azetidine C3 position, a capability not shared by the 3-hydroxy or 3-sulfonyl analogs.

Kinase Inhibitor and GPCR Modulator Probe Development

The quinoxaline-azetidine scaffold is recognized in patent literature as a privileged structure for kinase inhibition (PI3K and related kinases) and GPCR modulation (ORL-1 opioid receptor) [1][2]. The 3-amino substitution may confer additional hydrogen-bonding interactions with target proteins compared to 3-hydroxy or 3-sulfonyl analogs. Researchers developing chemical probes for kinase or GPCR targets should consider this compound as a starting point for hit identification, given the scaffold's established biological relevance in the patent corpus.

Physicochemical Property Optimization: Modulating Basicity and Solubility

The primary amine group on the azetidine ring provides a titratable basic center (estimated pKa ~8–10) that is absent in the neutral 3-hydroxy analog. This enables pH-dependent solubility modulation and potential lysosomal trapping effects that can be exploited in drug design [1]. For programs requiring a basic amine pharmacophore element in a conformationally constrained azetidine scaffold, the target compound offers a distinct profile that cannot be achieved with the 3-hydroxy variant.

Chemical Biology Tool Compound Synthesis

The primary amine serves as a convenient attachment point for biotin, fluorophores, or photoaffinity labels, enabling the synthesis of chemical biology tool compounds for target identification and mechanism-of-action studies. The structural rigidity of the azetidine ring combined with the extended quinoxaline aromatic system makes this compound a suitable core for probe design where conformational constraint is desired. This application is uniquely enabled by the amine handle and is not accessible with 3-hydroxy or 3-sulfonyl analogs without additional synthetic manipulation [1].

Quote Request

Request a Quote for (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.